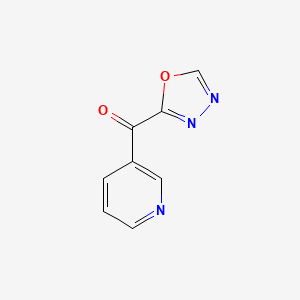
1,3,4-Oxadiazol-2-yl(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazol-2-yl(pyridin-3-yl)methanone is a heterocyclic compound that contains both an oxadiazole ring and a pyridine ringThe oxadiazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazol-2-yl(pyridin-3-yl)methanone typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of pyridine-3-carboxylic acid hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. This reaction can be catalyzed by reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazol-2-yl(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can lead to various substituted oxadiazole derivatives .
Scientific Research Applications
1,3,4-Oxadiazol-2-yl(pyridin-3-yl)methanone has a wide range of scientific research applications, including:
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and analgesic agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazol-2-yl(pyridin-3-yl)methanone involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, which are involved in DNA replication and repair. It can also modulate signaling pathways related to cell proliferation and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyridine derivatives: Compounds containing the pyridine ring are known for their diverse pharmacological activities, including anti-inflammatory and antiviral effects.
Uniqueness
1,3,4-Oxadiazol-2-yl(pyridin-3-yl)methanone is unique due to the combination of the oxadiazole and pyridine rings, which confer a broad spectrum of biological activities. This dual functionality enhances its potential as a versatile scaffold in drug design and development .
Properties
CAS No. |
1240604-55-0 |
|---|---|
Molecular Formula |
C8H5N3O2 |
Molecular Weight |
175.14 g/mol |
IUPAC Name |
1,3,4-oxadiazol-2-yl(pyridin-3-yl)methanone |
InChI |
InChI=1S/C8H5N3O2/c12-7(8-11-10-5-13-8)6-2-1-3-9-4-6/h1-5H |
InChI Key |
BXZHEQQSIKRXPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=NN=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


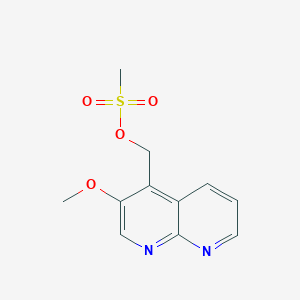


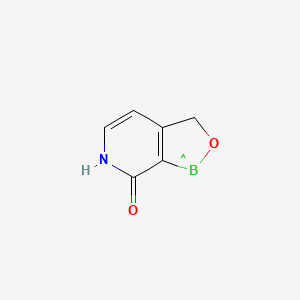
![3-(2-Bromoethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B13872874.png)
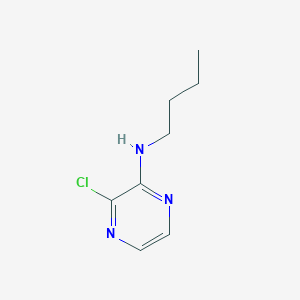
![Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate](/img/structure/B13872879.png)
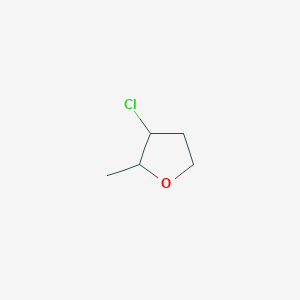
![2-[(4-Amino-1,3,5-triazin-2-yl)amino]-4-chlorophenol](/img/structure/B13872892.png)
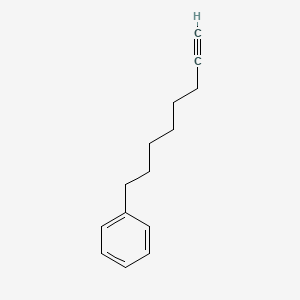
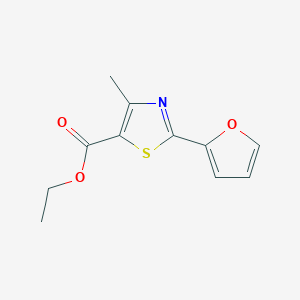
![6-Propylspiro[3.3]heptan-2-one](/img/structure/B13872905.png)
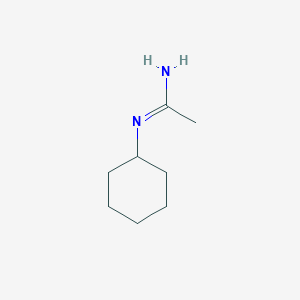
![[3-(Ethyloxy)-5-(methylsulfonyl)phenyl]amine](/img/structure/B13872919.png)
